Panaxydol

Descripción general

Descripción

Panaxydol es un compuesto poliacetilénico biológicamente activo derivado de las raíces de Panax ginseng y Panax notoginseng. Es conocido por sus potentes propiedades medicinales, incluyendo efectos neuroprotectores, antiinflamatorios y anticancerígenos. This compound es un componente significativo de la medicina tradicional china y ha sido ampliamente estudiado por su potencial terapéutico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Panaxydol se puede sintetizar mediante varios métodos, incluyendo la descarboxilación de ácidos grasos. Una ruta sintética común implica el uso de ácido crepenínico como intermedio. El proceso normalmente incluye los siguientes pasos:

Extracción: Las raíces de Panax ginseng se lavan, se cortan en trozos, se congelan con nitrógeno líquido y se liofilizan.

Experimentos de etiquetado: Las plantas se suministran con dióxido de carbono en condiciones de campo o se suplementan con glucosa etiquetada en cultivos de raíces estériles.

Métodos de producción industrial: La producción industrial de this compound implica la extracción de raíces de Panax ginseng utilizando disolventes como soluciones alcohólicas acuosas o propilenglicol. El proceso de extracción puede incluir la percolación, la concentración al vacío y el secado. El disolvente utilizado puede variar, incluyendo opciones como etanol, butilenglicol y aceite de semilla de girasol .

Análisis De Reacciones Químicas

Tipos de reacciones: Panaxydol experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar especies reactivas de oxígeno, que juegan un papel en sus propiedades anticancerígenas.

Reducción: Las reacciones de reducción pueden modificar la estructura poliacetilénica del this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno y el oxígeno en condiciones controladas.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios reactivos orgánicos dependiendo del grupo funcional deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen compuestos poliacetilénicos modificados con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

Panaxydol has been shown to induce apoptosis in cancer cells primarily through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- Calcium Signaling: this compound triggers an increase in cytoplasmic calcium levels, which activates calmodulin-dependent kinase II (CaMKII) and TGF-β-activated kinase (TAK1), leading to p38 and JNK activation .

- ER Stress Response: The unfolded protein response is activated, particularly through the PERK pathway, which enhances the expression of C/EBP homologous protein (CHOP) and Bim, promoting mitochondrial dysfunction and apoptosis .

In Vivo Studies:

Research has demonstrated that this compound suppresses tumor growth in both syngeneic and xenogeneic mouse models. Notably, it has shown effectiveness against non-small cell lung cancer (NSCLC) by inducing G1 cell cycle arrest and down-regulating key cell cycle proteins .

Neuroprotective Effects

Peripheral Nerve Regeneration:

Studies have indicated that this compound promotes sensory and motor recovery in models of peripheral nerve injury. In a rat model of sciatic nerve transection, administration of this compound enhanced myelination and functional recovery through:

- Neurotrophic Factor Stimulation: It stimulates Schwann cells to express neurotrophic factors that are crucial for nerve repair .

- Cell Protection: In vitro studies show that this compound protects neurons from oxidative stress-induced damage by modulating apoptotic pathways .

Anti-inflammatory and Ferroptosis Inhibition

Acute Lung Injury Model:

this compound has been investigated for its role in mitigating acute lung injury (ALI) induced by lipopolysaccharides (LPS). Key findings include:

- Reduction of Inflammation: this compound significantly decreased markers of pulmonary inflammation and edema in treated mice .

- Ferroptosis Modulation: It inhibits ferroptosis—a regulated form of necrosis—thereby reducing inflammation associated with ALI. The Keap1-Nrf2/HO-1 pathway is upregulated, enhancing the antioxidant response .

Comparative Efficacy

The following table summarizes the efficacy of this compound across different applications based on recent studies:

Mecanismo De Acción

Panaxydol ejerce sus efectos a través de varios mecanismos moleculares:

Comparación Con Compuestos Similares

Panaxydol se suele comparar con otros compuestos poliacetilénicos como el panaxinol y el falcarinol. Estos compuestos comparten estructuras similares pero difieren en sus actividades biológicas:

Panaxinol: Otro compuesto poliacetilénico encontrado en Panax ginseng, conocido por sus propiedades anticancerígenas.

Singularidad del this compound: this compound es único debido a sus potentes efectos neuroprotectores y su capacidad para promover la regeneración nerviosa, que no es tan prominente en otros compuestos similares .

Al comprender las propiedades y aplicaciones detalladas del this compound, los investigadores pueden explorar aún más su potencial en varios campos científicos y médicos.

Actividad Biológica

Panaxydol, a bioactive compound derived from Panax ginseng , has garnered significant attention in recent years for its diverse biological activities, particularly in cancer treatment and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a polyacetylene compound and is one of the key constituents of ginseng roots. It is known for its potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects. Research has demonstrated its ability to induce apoptosis in cancer cells and modulate various signaling pathways associated with inflammation and oxidative stress.

Recent studies have elucidated the mechanisms by which this compound exerts its anticancer effects. One pivotal study highlighted that this compound induces apoptosis through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- EGFR Activation : Upon exposure to this compound, EGFR is activated, which is crucial for triggering apoptosis in cancer cells.

- Calcium Signaling : The activation leads to increased intracellular calcium levels ([Ca]), which further activates pathways involving calmodulin-dependent protein kinases (CaMKII) and p38/JNK signaling pathways.

- Mitochondrial Dysfunction : Elevated calcium levels contribute to mitochondrial Ca uptake, oxidative stress, and ultimately apoptosis through the induction of pro-apoptotic factors like Bim .

In Vivo Studies

In vivo experiments using syngeneic and xenogeneic mouse models have shown that this compound significantly suppresses tumor growth. For instance, tumor burden was notably reduced in mice treated with this compound compared to control groups, indicating its potential as an effective anticancer agent .

Modulation of Ferroptosis

Another significant aspect of this compound's biological activity is its ability to modulate inflammation through the inhibition of ferroptosis—a regulated form of necrosis associated with inflammatory responses. A study investigating LPS-induced acute lung injury (ALI) demonstrated that:

- Protective Effects : Administration of this compound reduced lung edema, inflammation, and ferroptosis in mice models.

- Molecular Pathways : It was found to upregulate the Keap1-Nrf2/HO-1 pathway , which plays a critical role in cellular defense against oxidative stress and inflammation .

Data Summary

| Treatment Group | Total Protein (mg/ml) | Total Cell Number (10) | Neutrophil Percentage (%) |

|---|---|---|---|

| Control | 0.2 ± 0.02 | 0.85 ± 0.12 | 4.32 ± 0.55 |

| LPS | 0.95 ± 0.11* | 4.58 ± 0.45* | 46.8 ± 5.21* |

| PX + LPS | 0.45 ± 0.05# | 2.51 ± 0.23# | 17.23 ± 1.82# |

| Fe + LPS | 1.32 ± 0.22# | 5.94 ± 0.50# | 65.78 ± 6.53# |

| PX + Fe + LPS | 0.51 ± 0.1& | 3.25 ± 0.42& | 25.64 ± 2.98& |

*Data are expressed as mean ± SEM; significant differences indicated by asterisks compare with control group .

Neuroprotective Effects

Emerging research also suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases and non-alcoholic steatohepatitis (NASH). Its ability to inhibit the NLRP3 inflammasome has been linked to reduced tissue inflammation and improved outcomes in models of NASH .

Case Studies and Future Directions

Several case studies have documented the therapeutic potential of this compound in various disease models:

- Cancer Models : Studies consistently show reduced tumor growth rates when this compound is administered alongside conventional therapies.

- Inflammatory Disorders : Clinical observations indicate improvements in symptoms associated with ALI when treated with this compound.

Future research should focus on clinical trials to ascertain the efficacy of this compound in human subjects and explore its mechanisms further.

Propiedades

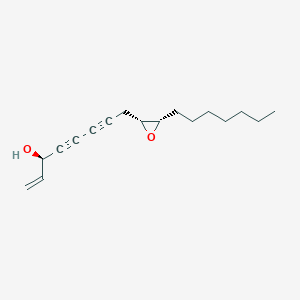

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.